2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives. For instance, the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid can yield the desired compound . Another method involves the use of 2-aminobenzamide and diethyl malonate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amide formation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor and its anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyquinoline: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
4-Hydroxyquinoline: Has a hydroxyl group at a different position, leading to different chemical and biological properties.
Quinoline-2,4-dione: Contains two carbonyl groups, which significantly alter its reactivity and applications.
The unique combination of hydroxyl and carboxylic acid groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Biological Activity
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid (also known as 2-Hydroxyquinoline-6-carboxylic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against multiple bacterial strains, demonstrating promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells .
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound influences several signaling pathways, including those related to apoptosis and cell proliferation, thereby enhancing its anticancer effects .
Study on Antifungal Activity
A comprehensive study assessed the antifungal activity of various derivatives of this compound against eight fungal strains using the broth microdilution method. The results indicated that certain modifications to the structure improved antifungal potency significantly:
Compound | Fungal Strain | Activity (MIC) |
---|---|---|
Compound A | Aspergillus niger | 32 µg/mL |
Compound B | Candida glabrata | 16 µg/mL |
This study highlights the importance of structural modifications in enhancing biological activity .
Clinical Implications
The potential clinical applications of this compound are being investigated in preclinical models. Its ability to selectively target cancer cells while sparing normal cells presents a significant advantage in cancer therapy.
Properties
IUPAC Name |
2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3-5,11-12H,2H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXETJEQGYNIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC2=C1C=C(C=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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